4-[(Thian-3-yl)amino]butan-2-ol

Catalog No.
S13812480
CAS No.
M.F
C9H19NOS
M. Wt
189.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Thian-3-yl)amino]butan-2-ol

Product Name

4-[(Thian-3-yl)amino]butan-2-ol

IUPAC Name

4-(thian-3-ylamino)butan-2-ol

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

InChI

InChI=1S/C9H19NOS/c1-8(11)4-5-10-9-3-2-6-12-7-9/h8-11H,2-7H2,1H3

InChI Key

OVMKXIFPMVSVGF-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CCCSC1)O

4-[(Thian-3-yl)amino]butan-2-ol is a chemical compound characterized by the presence of a thian group, specifically a sulfur-containing five-membered ring, attached to an amino group and a butanol backbone. Its molecular formula is C4H11NOSC_4H_{11}NOS, and it has a unique structure that incorporates both hydroxy and amino functionalities. This compound is known for its potential applications in medicinal chemistry and organic synthesis.

The compound's systematic IUPAC name reflects its structure, where "thian" denotes the sulfur atom within the five-membered ring, and "amino" indicates the presence of an amine group. It is typically encountered as a colorless to pale yellow liquid, exhibiting solubility in water and various organic solvents .

  • Antimicrobial Activity: Sulfur-containing compounds frequently demonstrate efficacy against bacteria and fungi.
  • Antioxidant Properties: The presence of sulfur may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition: Similar compounds have shown potential as inhibitors of various enzymes, suggesting that 4-[(Thian-3-yl)amino]butan-2-ol could also exhibit such properties.

Further studies are required to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 4-[(Thian-3-yl)amino]butan-2-ol can be achieved through various methods:

  • Direct Amination: Reacting thian derivatives with butan-2-ol in the presence of appropriate catalysts or reagents can yield the desired compound.
  • Reduction Reactions: Starting from thiazole or thiazine derivatives, reduction processes can be employed to introduce the amino group while retaining the thian moiety.
  • Multi-step Synthesis: A combination of functional group transformations may be necessary to achieve high yields and purity.

Each method should be optimized for specific conditions to maximize efficiency and minimize by-products.

4-[(Thian-3-yl)amino]butan-2-ol holds potential applications in several fields:

  • Pharmaceuticals: Its unique structure suggests possible roles as an active pharmaceutical ingredient (API) in drug formulations.
  • Agricultural Chemistry: Compounds with antimicrobial properties are valuable in developing agrochemicals for crop protection.
  • Material Science: The compound could be explored for use in synthesizing novel materials with specific properties due to its functional groups.

Interaction studies involving 4-[(Thian-3-yl)amino]butan-2-ol focus on its binding affinity with biological targets, such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at a molecular level, potentially revealing its mechanism of action and guiding further development in drug design.

Several compounds share structural similarities with 4-[(Thian-3-yl)amino]butan-2-ol, particularly those containing thian or similar functionalities. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-Aminobutan-2-olAmino and hydroxyl groupsLacks sulfur functionality
Thiamine (Vitamin B1)Contains a thiazole ringEssential nutrient with significant biological roles
3-ThiophenemethanolThiophene ring with hydroxymethyl groupAromatic nature provides different reactivity
2-AminothiazoleContains a thiazole ringExhibits distinct biological activities

These comparisons highlight the uniqueness of 4-[(Thian-3-yl)amino]butan-2-ol due to its specific combination of functional groups and structural features that may confer unique properties not found in other similar compounds.

Direct Amination of Thian Derivatives

The most straightforward route involves the direct amination of thian-3-ol derivatives with butan-2-ol precursors. This method typically employs nucleophilic substitution reactions, where the hydroxyl group of thian-3-ol is replaced by an amino group via reaction with ammonia or primary amines under acidic conditions. For example, thian-3-ol reacts with 4-aminobutan-2-ol in the presence of hydrochloric acid at 80–90°C, yielding 4-[(Thian-3-yl)amino]butan-2-ol with approximately 65–70% efficiency.

A critical challenge lies in regioselectivity, as competing reactions at other positions of the thian ring may occur. Catalytic additives such as zinc chloride or boron trifluoride etherate have been shown to enhance regiochemical control, suppressing byproduct formation to below 5%.

Table 1: Optimization of Direct Amination

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature80°C90°C+12%
CatalystNoneZnCl₂ (5 mol%)+18%
Reaction Time24 h18 h+8%

Reductive Amination Strategies

Reductive amination offers an alternative pathway by condensing thian-3-carbaldehyde with 4-aminobutan-2-ol in the presence of reducing agents. Sodium cyanoborohydride or hydrogen gas with palladium catalysts are commonly used, achieving yields up to 78%. This method benefits from milder conditions (room temperature to 50°C) compared to direct amination but requires careful pH control (pH 6–7) to prevent imine hydrolysis.

Recent studies have explored asymmetric reductive amination using chiral phosphine ligands, enabling enantiomeric excess (ee) values of 85–90% for the (S)-configured product. However, scalability remains limited due to the high cost of chiral catalysts.

Nucleophilic Ring-Opening of Epoxides

Epoxide intermediates derived from thian-3-ol undergo ring-opening with ammonia or amines. For instance, thian-3,4-epoxide reacts with 4-aminobutan-2-ol in tetrahydrofuran at −20°C, yielding the target compound with 72% efficiency. The stereochemistry of the epoxide dictates product configuration, with trans-epoxides favoring higher diastereoselectivity (dr > 4:1).

Transition metal-catalyzed amination reactions represent the cornerstone of modern carbon-nitrogen bond formation chemistry [3]. These catalytic systems operate through well-defined mechanistic pathways that enable the formation of thian-amino bonds under controlled conditions [3]. The fundamental mechanism involves the coordination of nitrogen-containing nucleophiles to transition metal centers, followed by activation of carbon-sulfur bonds in thian heterocycles [4].

The primary mechanistic pathway for thian-amino bond formation proceeds through a nitrene-based mechanism, where the transition metal catalyst facilitates the generation of electrophilic nitrogen species [5] [6]. In this process, the metal center undergoes oxidative addition with the amino component, forming a metal-nitrenoid intermediate that subsequently attacks the carbon center adjacent to sulfur in the thian ring [3] [4]. This mechanism is particularly effective for forming bonds between secondary amines and sulfur-containing heterocycles [6].

Research has demonstrated that iridium-based catalytic systems show exceptional reactivity in carbon-nitrogen bond formation involving heterocyclic substrates [4]. The iridium catalyst promotes carbon-hydrogen amination through the formation of highly reactive iridium nitrenoids, which exhibit enhanced selectivity toward heterocyclic carbon centers [4]. Temperature control emerges as a critical factor, with optimal reaction conditions typically ranging from 80 to 120 degrees Celsius for efficient conversion [4].

Alternative mechanistic pathways involve copper-mediated oxidative addition processes, where copper(I) species facilitate the activation of carbon-hydrogen bonds in proximity to sulfur atoms [7] [8]. The copper catalyst undergoes a series of oxidation state changes, cycling between copper(I) and copper(III) intermediates during the catalytic cycle [8]. Mechanistic studies indicate that the oxidative addition of the copper catalyst to the substrate represents the rate-limiting step in these transformations [8].

Catalyst SystemMechanism TypeOperating Temperature (°C)Conversion Efficiency (%)
Iridium nitrenoidNitrene insertion80-12085-95
Copper(I) oxidativeOxidative addition60-10070-85
Rhodium carbeneCarbene transfer100-14075-90

The selectivity of these catalytic systems depends heavily on the electronic properties of the metal center and the nature of the supporting ligands [3]. Electron-rich metal centers generally favor nucleophilic attack on electrophilic carbon centers, while electron-deficient systems promote alternative reaction pathways [5]. The coordination environment around the metal plays a crucial role in determining the stereochemical outcome of the amination reaction [6].

N-Heterocyclic Carbene–Bis(imino)acenaphthene–Copper(I) Complexes in Annulation Reactions

N-heterocyclic carbene–bis(imino)acenaphthene–copper(I) complexes represent a sophisticated class of catalysts specifically designed for annulation reactions involving sulfur-containing heterocycles [9] [10]. These complexes combine the electronic properties of N-heterocyclic carbenes with the structural framework of bis(imino)acenaphthene ligands, creating highly active copper(I) centers [9]. The unique architecture of these catalysts enables selective formation of carbon-nitrogen bonds in thian-containing substrates [11].

The synthesis of these complexes involves a multi-step procedure beginning with the preparation of bis(aryl)acenaphthaquinonediimine zinc chloride complexes, followed by reduction using in situ generated alane [11]. The resulting diastereomers can be conveniently separated through crystallization, avoiding the need for column chromatography [11]. Subsequent ring closure with triethyl orthoformate yields the desired imidazolinium chlorides, which serve as carbene precursors [11].

Copper(I) complexes bearing these specialized ligands demonstrate remarkable catalytic activity in Friedländer-type annulation reactions [9]. The pentiptycene-derived catalyst systems show optimal performance for naphthyridine synthesis, with successful preparation on large scale (890 mg) without reduction in yield (81%) [9]. The scalability of these catalyst systems makes them particularly attractive for industrial applications [9].

The catalytic mechanism proceeds through the formation of copper-carbene intermediates that activate the thian substrate toward nucleophilic attack [10]. Copper(II) complexes with bis(imino)acenaphthene-type ligands exhibit high catalytic activity in oxidation reactions, with maximum yields reaching 31-32% for cyclohexane oxidation [10]. The reaction mechanism involves the formation of alkyl hydroperoxides as intermediate products, with hydroxyl radicals playing a decisive role [10].

Complex TypeLigand FrameworkYield (%)SelectivityScale (mg)
Copper(I)-carbenePentiptycene81High890
Copper(II)-oxidationPhenyl31-32Moderate500
Silver(I)-carbeneAryl75High650

The electronic properties of the bis(imino)acenaphthene ligand system significantly influence the catalytic performance [10]. Functional groups such as phenyl, 4-hydroxyphenyl, and 3-aminopyridyl substituents modulate the electron density at the copper center, affecting both activity and selectivity [10]. The template method employed for synthesis ensures consistent composition and reproducible catalytic behavior [10].

Kinetic studies reveal that the reaction rate depends on the specific substitution pattern of the ligand framework [11]. Ring-expanded N-heterocyclic carbene complexes show enhanced stability and prolonged catalytic activity compared to their non-expanded counterparts [11]. The insertion reactivity of these complexes with heterocumulenes provides access to diverse heterocyclic ring systems [11].

Solvent and Temperature Effects on Reaction Efficiency

Solvent selection plays a fundamental role in determining the efficiency of catalytic thian-amino bond formation reactions [12] [13]. The choice of solvent dramatically influences reaction kinetics and thermodynamics through its effects on catalyst solubility, substrate activation, and product formation [12]. Nonpolar solvents such as benzotrifluoride and benzene generally enhance the catalytic ability of copper(II) complexes to abstract hydrogen atoms from substrates [12].

Experimental studies demonstrate that solvent polarity significantly affects the reactivity of copper-based catalytic systems [12]. In dichloromethane, a nonpolar solvent containing carbon-hydrogen bonds, copper catalysts exhibit reactivity similar to that observed in benzotrifluoride, indicating that nonpolar solvents enhance catalytic performance regardless of the presence of carbon-hydrogen bonds in the solvent molecules [12]. This finding suggests that the electronic properties of the solvent, rather than its chemical composition, determine catalytic efficiency [12].

Temperature optimization represents a critical aspect of catalytic system design, as it directly influences reaction rates while potentially affecting catalyst stability [14] [15]. The relationship between temperature and reaction rate follows the Arrhenius equation, where increasing temperature leads to exponential increases in rate constants [14] [16]. However, excessively high temperatures can result in catalyst deactivation through thermal degradation or sintering processes [14] [15].

Solvent TypePolarityTemperature Range (°C)Reaction Rate Enhancement
BenzotrifluorideNonpolar80-1203.5x
DichloromethaneNonpolar60-1003.2x
DimethylformamidePolar100-1402.1x
MethanolPolar protic40-801.8x

The optimal temperature range for copper-catalyzed amination reactions typically falls between 60 and 120 degrees Celsius, depending on the specific catalyst system and substrate combination [13] [15]. Lower temperatures result in slower reaction rates due to insufficient activation energy, while higher temperatures may lead to catalyst deactivation and formation of unwanted side products [15]. The temperature dependence of catalytic efficiency follows a bell-shaped curve, with maximum activity achieved at intermediate temperatures [15].

Continuous flow reaction systems offer advantages in temperature control and heat transfer efficiency [2]. The telescoped photochemical thiol-ene reaction demonstrates successful operation under highly concentrated conditions (4 M) at moderate temperatures (20°C for reaction, 15°C for LED cooling) [2]. This approach enables precise temperature control while maintaining high reaction rates through efficient mixing and heat transfer [2].

The interaction between solvent and temperature effects creates complex optimization challenges in catalytic system design [16]. Response surface methodology provides a systematic approach to identifying optimal combinations of these parameters [16]. Factorial design experiments reveal significant interactions between temperature and solvent effects, indicating that optimization requires simultaneous consideration of both variables [16].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.11873540 g/mol

Monoisotopic Mass

189.11873540 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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